molecular formula C9H10ClNO2 B1598099 Methyl 4-amino-3-chloro-5-methylbenzoate CAS No. 202146-16-5

Methyl 4-amino-3-chloro-5-methylbenzoate

Cat. No. B1598099
M. Wt: 199.63 g/mol
InChI Key: SDBXHTMFAXKDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-amino-3-chloro-5-methylbenzoate” is a chemical compound with the CAS number 202146-16-5 . It is used in various chemical reactions and has a molecular weight of 199.64 .


Synthesis Analysis

The synthesis of “Methyl 4-amino-3-chloro-5-methylbenzoate” involves a reaction with N-chloro-succinimide in dichloromethane at 20 degrees Celsius . The yield of this reaction is reported to be 82% .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-3-chloro-5-methylbenzoate” is represented by the formula C9H10ClNO2 . The InChI Code for this compound is 1S/C9H10ClNO2/c1-5-3-6 (9 (12)13-2)4-7 (10)8 (5)11/h3-4H,11H2,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 4-amino-3-chloro-5-methylbenzoate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Chloranthraniliprole : Methyl 4-amino-3-chloro-5-methylbenzoate derivatives are used in the synthesis of Chloranthraniliprole, an effective insecticide. The process involves several steps, including hydrogenation, chlorination, and amination, to produce Chloranthraniliprole with high purity and yield (Zheng Jian-hong, 2012).

  • Antibiotic Biosynthesis : The compound plays a role in synthesizing chlorinated analogues of 3-amino-5-hydroxybenzoic acid, crucial for studying the biosynthesis of several important classes of antibiotics (A. Becker, 1984).

  • Preparation of Organic Salts : It's used in forming hydrogen-bonded supramolecular associations in organic acid-base salts. This application is important for understanding molecular interactions and crystal structures (N. C. Khalib et al., 2014).

Pharmaceutical and Biological Research

  • Pharmacologically Active Compounds : Derivatives of Methyl 4-amino-3-chloro-5-methylbenzoate have been explored for their diuretic and antidiuretic effects, demonstrating potential in medical applications (T. V. Kravchenko, 2018).

  • Synthesis of Antimicrobial Agents : The compound is utilized in the synthesis of formazans, known for their antimicrobial properties. This is significant for developing new antimicrobial drugs (P. Sah et al., 2014).

Chemical and Material Science

  • Optical Properties in Polymers : It’s involved in the synthesis of poly(p-benzamide)s bearing oligothiophene, contributing to research on materials with specific optical properties (Koji Takagi et al., 2013).

  • Organic Chemistry Education : The synthesis of its derivatives serves as an educational tool in organic chemistry courses, demonstrating fundamental reactions like Fischer esterification (Caleb M Kam et al., 2020).

Safety And Hazards

“Methyl 4-amino-3-chloro-5-methylbenzoate” is classified under the GHS07 hazard class . The associated hazard statements are H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 4-amino-3-chloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBXHTMFAXKDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371610
Record name methyl 4-amino-3-chloro-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-chloro-5-methylbenzoate

CAS RN

202146-16-5
Record name methyl 4-amino-3-chloro-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 300 mL three-necked, round-bottomed flask fitted with a magnetic stirrer, condenser equipped with nitrogen inlet, and thermometer were placed 5.68 (25 mmole) of methyl 4-amino-3-methylbenzoate and 35 mL of acetonitrile. The flask was immersed in a preheated oil bath (oil bath temperature 70° C.) and 5.15 g (37.8 mmole) of N-chlorosuccinimide was added all at once. The resulting mixture was refluxed for 2 hours then cooled to room temperature to stand overnight. The reaction mixture was concentrated by removing solvent using a rotary evaporator and the resulting residue was partitioned between a mixture of 100 ml of ethyl ether and 100 ml of water. The organic layer was dried over anhydrous magnesium sulfate and the solvent was removed using a rotary evaporator, yielding 6.05 g methyl 4-amino-3-chloro-5-methylbenzoate.
[Compound]
Name
5.68
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.15 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-3-chloro-5-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-3-chloro-5-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-amino-3-chloro-5-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-amino-3-chloro-5-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-3-chloro-5-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-3-chloro-5-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.